molecular formula C18H29N3 B247454 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine

1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine

Cat. No. B247454
M. Wt: 287.4 g/mol
InChI Key: DUBFQZUCMQUQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine, also known as MMPP, is a piperazine derivative that has been extensively researched for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. MMPP is a highly potent and selective ligand for the sigma-1 receptor, a protein that is widely distributed in the central nervous system and plays a crucial role in many physiological and pathological processes.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and plays a crucial role in many physiological and pathological processes. The exact mechanism of action of 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling, the regulation of ion channels and neurotransmitter receptors, and the modulation of various intracellular signaling pathways.
Biochemical and Physiological Effects
1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular calcium signaling, the regulation of ion channels and neurotransmitter receptors, and the modulation of various intracellular signaling pathways. 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has also been shown to have neuroprotective and anti-inflammatory effects, and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine in lab experiments include its high potency and selectivity for the sigma-1 receptor, its well-defined pharmacological profile, and its potential use as a lead compound for the development of new sigma-1 receptor ligands with improved pharmacological properties. The limitations of using 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine in lab experiments include its potential toxicity and side effects, the need for specialized equipment and expertise to handle and administer the compound, and the need for further research to fully understand its mechanism of action and pharmacological properties.

Future Directions

For research on 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine include the development of new sigma-1 receptor ligands with improved pharmacological properties, the investigation of the role of the sigma-1 receptor in various physiological and pathological processes, and the development of new therapeutic strategies for the treatment of neurodegenerative diseases and other disorders. Other potential future directions include the investigation of the role of the sigma-1 receptor in cancer and the development of new anti-cancer drugs targeting the sigma-1 receptor.

Synthesis Methods

1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine can be synthesized by a series of chemical reactions starting from 1-methylpiperazine and 2-methylbenzyl chloride. The first step involves the reaction of 1-methylpiperazine with sodium hydride in dimethylformamide to form the corresponding sodium salt. This is followed by the addition of 2-methylbenzyl chloride to the reaction mixture, which leads to the formation of N-(2-methylbenzyl)-1-methylpiperazine. The final step involves the reaction of N-(2-methylbenzyl)-1-methylpiperazine with 4-piperidone hydrochloride in the presence of sodium triacetoxyborohydride to form 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine.

Scientific Research Applications

1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has been used as a lead compound for the development of new sigma-1 receptor ligands with improved pharmacological properties. In pharmacology, 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has been used to investigate the role of the sigma-1 receptor in various physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases. In neuroscience, 1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine has been used to study the function of the sigma-1 receptor in synaptic plasticity, learning, and memory.

properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

1-methyl-4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C18H29N3/c1-16-5-3-4-6-17(16)15-20-9-7-18(8-10-20)21-13-11-19(2)12-14-21/h3-6,18H,7-15H2,1-2H3

InChI Key

DUBFQZUCMQUQDL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C

Origin of Product

United States

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